Flutolanil's Mechanism of Action in Basidiomycetes Fungi: A Technical Guide
Flutolanil's Mechanism of Action in Basidiomycetes Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flutolanil is a systemic fungicide renowned for its targeted efficacy against a range of diseases caused by Basidiomycetes fungi. Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain. This targeted inhibition disrupts the fungus's cellular respiration and energy production, ultimately leading to cessation of growth and death. This technical guide provides a comprehensive overview of flutolanil's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Targeting Mitochondrial Respiration
Flutolanil is classified as a Succinate Dehydrogenase Inhibitor (SDHI) fungicide.[1] Its molecular target is Complex II of the mitochondrial respiratory chain, a key enzymatic complex that links the tricarboxylic acid (TCA) cycle with the electron transport chain.
The primary function of succinate dehydrogenase is to catalyze the oxidation of succinate to fumarate. The electrons generated in this reaction are then transferred to ubiquinone (Coenzyme Q), which shuttles them to Complex III. By binding to a subunit of the SDH complex, flutolanil competitively inhibits this crucial step. This blockage of the electron flow has two major consequences for the fungal cell:
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Disruption of ATP Synthesis: The electron transport chain is the primary mechanism for generating the proton gradient necessary for ATP synthesis via oxidative phosphorylation. By inhibiting Complex II, flutolanil significantly reduces the cell's ability to produce ATP, the main energy currency.
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Inhibition of the TCA Cycle: The accumulation of succinate due to SDH inhibition can lead to feedback inhibition of the TCA cycle, further disrupting cellular metabolism and the production of essential precursors for biosynthesis.
This targeted action on a fundamental cellular process explains the potent fungicidal activity of flutolanil against susceptible Basidiomycetes.
Data Presentation: Quantitative Inhibition Data
The efficacy of flutolanil varies among different species and even isolates of Basidiomycetes fungi. The following tables summarize key quantitative data on the inhibitory activity of flutolanil.
| Fungus Species | Isolate(s) | Parameter | Value (µg/mL) | Reference(s) |
| Rhizoctonia solani | 112 isolates from Jiangsu, China | Mean EC50 | 0.0736 ± 0.0331 | [2] |
| Rhizoctonia solani | 221 isolates | Mean EC50 | 0.1727 ± 0.0074 | [2] |
| Rhizoctonia solani | 241 field isolates | IC50 Range | 0.05 - 0.5 | [3] |
| Rhizoctonia solani | Not specified | MIC | 2 | [1] |
| Puccinia hemerocallidis | 35 isolates | EC50 Range | Not specified, but greatest variation observed | [4] |
| Moniliophthora perniciosa | 76 isolates | Concentration for 100% mycelial growth inhibition | 1 | [5] |
Table 1: In Vitro Mycelial Growth Inhibition of Flutolanil against various Basidiomycetes.
| Fungus Species | Parameter | Value (µg/mL) | Reference(s) |
| Rhizoctonia solani | MIC for inhibition of infection cushion formation | 1 | [1] |
| Rhizoctonia solani | EC90 for inhibition of sclerotium germination | 2 | [1] |
| Rhizoctonia solani | MIC for inhibition of sclerotium formation | 50 | [1] |
Table 2: Inhibitory Concentrations of Flutolanil on Different Developmental Stages of Rhizoctonia solani.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of flutolanil.
Mycelial Growth Inhibition Assay
This assay determines the concentration of flutolanil that inhibits the vegetative growth of the fungus.
Materials:
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Potato Dextrose Agar (PDA) or other suitable growth medium
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Sterile petri dishes (90 mm)
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Flutolanil stock solution (e.g., in DMSO or acetone)
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Fungal culture of the target Basidiomycete
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Sterile cork borer (5 mm diameter)
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Incubator
Procedure:
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Prepare PDA medium according to the manufacturer's instructions and autoclave.
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Cool the molten PDA to approximately 50-55°C.
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Add the appropriate volume of flutolanil stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent used for the stock solution at the same concentration as in the highest flutolanil treatment.
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Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
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From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
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Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
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Seal the plates with parafilm and incubate at the optimal growth temperature for the fungus in the dark.
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Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the plate.
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Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
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Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the logarithm of the flutolanil concentration and performing a probit or logistic regression analysis.
Isolation of Fungal Mitochondria
This protocol describes the isolation of functional mitochondria from fungal mycelium for subsequent enzyme assays.
Materials:
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Fungal mycelium grown in liquid culture
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Mitochondria Isolation Buffer (MIB): 0.6 M mannitol, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA)
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Sterile, pre-chilled mortar and pestle
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Sterile sand or glass beads
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Cheesecloth
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Refrigerated centrifuge
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Dounce homogenizer
Procedure:
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Harvest fungal mycelium from a liquid culture by filtration through cheesecloth and wash with sterile distilled water.
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Blot the mycelium dry and weigh it.
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Pre-chill a mortar and pestle with liquid nitrogen.
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Add the mycelium and an equal amount of sterile sand or glass beads to the mortar.
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Add a small amount of liquid nitrogen and grind the mycelium to a fine powder.
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Resuspend the powdered mycelium in ice-cold MIB (approximately 5 mL per gram of mycelium).
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Transfer the homogenate to a pre-chilled centrifuge tube.
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Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet cell debris and nuclei.
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Carefully transfer the supernatant to a new pre-chilled centrifuge tube.
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Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
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Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB without BSA. A Dounce homogenizer can be used for gentle resuspension.
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Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford assay).
Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures the activity of the SDH enzyme in isolated mitochondria.
Materials:
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Isolated mitochondrial suspension
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Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)
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Substrate: 20 mM succinate
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Electron Acceptor: 1 mM 2,6-dichlorophenolindophenol (DCPIP)
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Electron Mediator: 2 mM phenazine methosulfate (PMS)
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Inhibitor: Flutolanil solutions at various concentrations
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Spectrophotometer
Procedure:
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In a cuvette, combine the Assay Buffer, DCPIP, and PMS.
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Add the isolated mitochondrial suspension to the cuvette.
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To test the inhibitory effect of flutolanil, pre-incubate the mitochondrial suspension with the desired concentration of flutolanil for a few minutes before adding the substrate.
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Initiate the reaction by adding the succinate substrate.
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Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the reduction of DCPIP.
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The rate of the reaction is proportional to the SDH activity. Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
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To determine the IC50 value of flutolanil, perform the assay with a range of flutolanil concentrations and calculate the percentage of inhibition for each concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the flutolanil concentration.
Mandatory Visualizations
Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition
Caption: Flutolanil inhibits Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.
Experimental Workflow: Mycelial Growth Inhibition Assay
Caption: Workflow for determining the EC50 of flutolanil using a mycelial growth inhibition assay.
Logical Relationship: Development of Flutolanil Resistance
Caption: The logical progression leading to the development of flutolanil resistance in Basidiomycetes.
References
- 1. nichino.co.jp [nichino.co.jp]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. caymanchem.com [caymanchem.com]
- 4. Stable and transient transformation, and a promoter assay in the selective lignin-degrading fungus, Ceriporiopsis subvermispora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibición y estimulación del crecimiento micelial de Moniliophthora roreri por flutolanil en poblaciones de Ecuador [redalyc.org]
